molecular formula C24H18FN3O4 B10948632 1-[(2-fluorophenoxy)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-3-carboxamide

1-[(2-fluorophenoxy)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10948632
M. Wt: 431.4 g/mol
InChI Key: JKMUJSHZAJFIQS-UHFFFAOYSA-N
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Description

1-[(2-fluorophenoxy)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorophenoxy, methoxydibenzo[b,d]furan, and pyrazole moieties, which contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenoxy)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-fluorophenol and 2-methoxydibenzo[b,d]furan. These intermediates undergo various reactions, including nucleophilic substitution, condensation, and cyclization, to form the final product. Common reagents used in these reactions include bases like potassium carbonate, solvents like dimethylformamide, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenoxy)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated or alkylated derivatives.

Scientific Research Applications

1-[(2-fluorophenoxy)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenoxy)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2-fluorophenoxy)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    Dibenzo[b,d]furan derivatives: These compounds share the dibenzo[b,d]furan moiety and may exhibit similar chemical and biological properties.

    Pyrazole derivatives:

    Fluorophenoxy derivatives: These compounds feature the fluorophenoxy group and may demonstrate similar chemical behavior.

Properties

Molecular Formula

C24H18FN3O4

Molecular Weight

431.4 g/mol

IUPAC Name

1-[(2-fluorophenoxy)methyl]-N-(2-methoxydibenzofuran-3-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C24H18FN3O4/c1-30-23-12-16-15-6-2-4-8-20(15)32-22(16)13-19(23)26-24(29)18-10-11-28(27-18)14-31-21-9-5-3-7-17(21)25/h2-13H,14H2,1H3,(H,26,29)

InChI Key

JKMUJSHZAJFIQS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=NN(C=C4)COC5=CC=CC=C5F

Origin of Product

United States

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